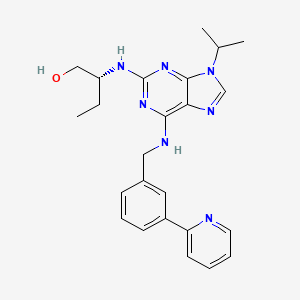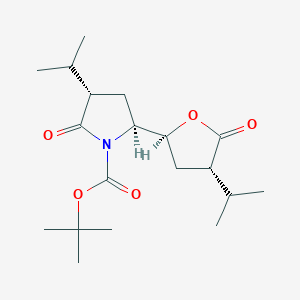
3-Methoxy-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-methylbutan-1-amine is a chemical compound that is considered as an eco-friendly solvent. It is widely used in paints, inks, fragrances, air fresheners, household, and industrial cleaner formulations due to its non-toxic and non-volatile characteristics . It can also be used as a raw material to produce industrial detergents .
Synthesis Analysis
The synthesis of 3-Methoxy-3-methylbutan-1-amine is traditionally challenging. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-3-methylbutan-1-amine is C6H15NO . The InChI code is 1S/C6H15NO.ClH/c1-6(2,8-3)4-5-7;/h4-5,7H2,1-3H3;1H and the InChI key is HBANCQOCKATSIH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines, such as 3-Methoxy-3-methylbutan-1-amine, can act as both bases and nucleophiles due to the unshared electron pair. They can react with acids to form ammonium salts and with acid halides to form substituted amides. Aldehydes and ketones react with primary amines to give a reaction product (a carbinolamine) that dehydrates to yield aldimines and ketimines (Schiff bases) .
Wissenschaftliche Forschungsanwendungen
Reaction Kinetics and Environmental Impact
3-Methoxy-3-methylbutan-1-amine, used in industrial applications including solvents and detergents, has been studied for its reaction kinetics with OH radicals. A study found its atmospheric lifetime to be approximately 8.5 hours when reacting with OH radicals, demonstrating the compound's environmental persistence and transformation products such as acetone and methyl acetate (Aschmann, Arey, & Atkinson, 2011).
Synthetic Applications
The compound has relevance in the synthesis of various organic compounds. Research from 1962 explored the transformation of 1,1-dichloro-3-methylalkanes into 3-methylalk-1-ynes, demonstrating early synthetic utility (Okhlobystin, Bregadze, Ponomarenko, & Zakharkin, 1962). Moreover, the compound has been implicated in the efficient synthesis of enynes via palladium-catalyzed reactions, suggesting its utility in creating complex organic structures (Feuerstein, Chahen, Doucet, & Santelli, 2006).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Methoxy-3-methylbutan-1-amine have been explored for their potential as monoamine oxidase B inhibitors, demonstrating the compound's relevance in developing therapeutic agents (Ding & Silverman, 1993). Another study highlighted the synthesis of compounds with potential anticoccidial and antimicrobial activities, showcasing the pharmaceutical applications of derivatives of 3-Methoxy-3-methylbutan-1-amine (Georgiadis, 1976).
Catalysis and Green Chemistry
A study on the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel highlighted the compound's role in synthesizing amines, a crucial process in chemical manufacturing (Bassili & Baiker, 1990). Furthermore, research into the Ru-catalyzed hydrogenation-decarbonylation of amino acids toward primary amines showcases the potential of using 3-Methoxy-3-methylbutan-1-amine derivatives in the production of bio-based chemicals, aligning with the principles of sustainable and green chemistry (Verduyckt, Coeck, & Vos, 2017).
Safety And Hazards
Zukünftige Richtungen
3-Methoxy-3-methylbutan-1-amine is registered under the REACH Regulation and is manufactured in and / or imported to the European Economic Area, at ≥ 1 000 to < 10 000 tonnes per annum. This substance is used by consumers, by professional workers (widespread uses), in formulation or re-packing and at industrial sites .
Eigenschaften
IUPAC Name |
3-methoxy-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYVCHXXWLKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624156 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-methylbutan-1-amine | |
CAS RN |
1268153-93-0 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)








![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)
